molecular formula C9H11BrN2O2 B1302201 N-Isopropyl 4-bromo-2-nitroaniline CAS No. 683274-50-2

N-Isopropyl 4-bromo-2-nitroaniline

Cat. No. B1302201
M. Wt: 259.1 g/mol
InChI Key: QKZASAQBZATLAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2,6-dibromo-4-nitroaniline, has been described using an organic solvent-free process from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . This method could potentially be adapted for the synthesis of N-Isopropyl 4-bromo-2-nitroaniline by introducing an isopropyl group into the reaction scheme. The process is environmentally friendly and can be performed at ambient conditions, with the possibility of recycling the aqueous acidic filtrate.

Molecular Structure Analysis

While the molecular structure of N-Isopropyl 4-bromo-2-nitroaniline is not directly analyzed in the papers, the structure can be inferred from the name. It would consist of a benzene ring with an isopropyl group (–CH(CH3)2) attached to one carbon, a bromine atom (Br) attached to another, and a nitro group (–NO2) on a third carbon. The positions of these substituents are indicated by the numbering in the compound's name.

Chemical Reactions Analysis

The papers discuss electrophilic aromatic substitution reactions, which are likely relevant to the chemical behavior of N-Isopropyl 4-bromo-2-nitroaniline . The nitration of isopropylbenzene derivatives is studied, and the results suggest that the presence of an isopropyl group can influence the course of nitration reactions. The isopropyl group can undergo deisopropylation under certain conditions, which might also be applicable to N-Isopropyl 4-bromo-2-nitroaniline under similar reaction conditions.

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Organic Synthesis

    • Summary of the Application : 4-bromo-2-nitroaniline is used in a multistep synthesis process. Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products .
    • Methods of Application : In acid solution, the anilinium ion is formed, and this charged group acts as a deactivator and a meta director. By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position. A second substitution takes place at the position ortho to the carbon carrying the acetamido group. Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .
    • Results or Outcomes : This sequence has been performed by nearly one hundred students. More than 95% of these have completed the sequence in 33 1/2 h with a reasonable yield of the final product .
  • Pharmaceutical Development

    • Summary of the Application : N-Isopropyl 4-bromo-2-nitroaniline is a chemical compound used in scientific research. It possesses unique properties that make it suitable for various applications such as organic synthesis and pharmaceutical development.
  • Chemical Research

    • Summary of the Application : N-Isopropyl 4-bromo-2-nitroaniline is a chemical compound used in scientific research. It possesses unique properties that make it suitable for various applications such as organic synthesis.
  • Chemical Synthesis

    • Summary of the Application : N-Isopropyl 4-bromo-2-nitroaniline is used in the synthesis of other chemical compounds .
  • Chemical Research

    • Summary of the Application : N-Isopropyl 4-bromo-2-nitroaniline is a chemical compound used in scientific research. It possesses unique properties that make it suitable for various applications such as organic synthesis.
  • Chemical Synthesis

    • Summary of the Application : N-Isopropyl 4-bromo-2-nitroaniline is used in the synthesis of other chemical compounds .

Safety And Hazards

“N-Isopropyl 4-bromo-2-nitroaniline” is considered hazardous. It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

4-bromo-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZASAQBZATLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374805
Record name N-Isopropyl 4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl 4-bromo-2-nitroaniline

CAS RN

683274-50-2
Record name N-Isopropyl 4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred, cold (0° C.) solution of 4-bromo-1-fluoro-2-nitrobenzene (7 g, 32 mmol) in dichloromethane (100 mL) was added isopropylamine (5 mL, 64 mmol). The mixture was allowed to stir at 0° C. for 3 h and room temperature overnight. It was diluted with water and extracted with CH2Cl2. The organic layer was washed with water and brine, dried (MgSO4), and filtered. The filtrate was concentrated in vacuo to give a crude red solid. Trituration with MeOH afforded the title compound as an orange-red solid. MS (ESI, pos. ion) m/z: 260.7 (M+1).
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7 g
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5 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Isopropylamine (3 mL) is added to a solution of 4-bromo-1-fluoro-2-nitrobenzene (700 mg, 3.18 mmol) in ethanol. The reaction may be stirred for an appropriate time at an appropriate temperature, such as room temperature for overnight and concentrated. The residue may be purified by any appropriate method such as Biotage column chromatography to give 4-bromo-N-isopropyl-2-nitroaniline (770 mg).
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3 mL
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700 mg
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